molecular formula C10H16F4Si2 B14318096 2-tert-Butyl-1,1,4,4-tetrafluoro-1,4,5,8-tetrahydro-1,4-disilocine CAS No. 109034-51-7

2-tert-Butyl-1,1,4,4-tetrafluoro-1,4,5,8-tetrahydro-1,4-disilocine

Cat. No.: B14318096
CAS No.: 109034-51-7
M. Wt: 268.40 g/mol
InChI Key: SYOOIVUYCLULQR-UHFFFAOYSA-N
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Description

2-tert-Butyl-1,1,4,4-tetrafluoro-1,4,5,8-tetrahydro-1,4-disilocine is a unique organosilicon compound characterized by its tetrafluorinated structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-1,1,4,4-tetrafluoro-1,4,5,8-tetrahydro-1,4-disilocine typically involves the reaction of tert-butylsilane with a fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common fluorinating agents include sulfur tetrafluoride and xenon difluoride.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where tert-butylsilane and the fluorinating agent are introduced into a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-1,1,4,4-tetrafluoro-1,4,5,8-tetrahydro-1,4-disilocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of silanol or siloxane derivatives.

    Reduction: Formation of partially or fully hydrogenated silane derivatives.

    Substitution: Formation of substituted silane derivatives with various functional groups.

Scientific Research Applications

2-tert-Butyl-1,1,4,4-tetrafluoro-1,4,5,8-tetrahydro-1,4-disilocine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Potential use in the development of bio-compatible materials.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of high-performance materials, including coatings and adhesives.

Mechanism of Action

The mechanism by which 2-tert-Butyl-1,1,4,4-tetrafluoro-1,4,5,8-tetrahydro-1,4-disilocine exerts its effects involves interactions with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their activity. Additionally, the silicon atoms can interact with metal ions, potentially affecting enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-4,6-diphenyl-pyranylium, tetrafluoro borate
  • tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl

Uniqueness

2-tert-Butyl-1,1,4,4-tetrafluoro-1,4,5,8-tetrahydro-1,4-disilocine is unique due to its tetrafluorinated structure, which imparts distinct chemical and physical properties. The presence of both silicon and fluorine atoms in the same molecule allows for unique interactions with other compounds, making it valuable in various applications.

Properties

CAS No.

109034-51-7

Molecular Formula

C10H16F4Si2

Molecular Weight

268.40 g/mol

IUPAC Name

2-tert-butyl-1,1,4,4-tetrafluoro-5,8-dihydro-1,4-disilocine

InChI

InChI=1S/C10H16F4Si2/c1-10(2,3)9-8-15(11,12)6-4-5-7-16(9,13)14/h4-5,8H,6-7H2,1-3H3

InChI Key

SYOOIVUYCLULQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C[Si](CC=CC[Si]1(F)F)(F)F

Origin of Product

United States

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